molecular formula C6H5FN2O2 B2645175 3-Fluoro-2-methyl-6-nitropyridine CAS No. 1805069-44-6

3-Fluoro-2-methyl-6-nitropyridine

Cat. No. B2645175
CAS RN: 1805069-44-6
M. Wt: 156.116
InChI Key: OPWPGRDXFQMCNB-UHFFFAOYSA-N
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Description

“3-Fluoro-2-methyl-6-nitropyridine” is a chemical compound with the molecular formula C6H5FN2O2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of nitropyridines, which includes “3-Fluoro-2-methyl-6-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methyl-6-nitropyridine” can be represented by the InChI code: 1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 .


Chemical Reactions Analysis

The nitro group of “3-Fluoro-2-methyl-6-nitropyridine” can be replaced by fluoride anion via nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

“3-Fluoro-2-methyl-6-nitropyridine” is a yellow to brown solid or liquid . It has a molecular weight of 156.12 . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of application is the synthesis of antibacterial agents. A study by Matsumoto et al. (1984) explored the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a potent antibacterial agent. The study involved the preparation of compounds with various substituents, including fluoro groups at the C-6 position, demonstrating the role of these modifications in enhancing antibacterial activity Matsumoto et al., 1984.

Spectroscopic Studies and Molecular Analysis

Another significant application is in the field of spectroscopic studies and molecular analysis. Karnan, Balachandran, and Murugan (2012) conducted vibrational spectroscopic studies and natural bond orbital analysis on 3-hydroxy-6-methyl-2-nitropyridine. Their research provided insights into the molecular structure, stability, and chemical reactivity of nitropyridines, highlighting the utility of such compounds in understanding molecular interactions and properties Karnan et al., 2012.

Fluorodenitration and Derivative Synthesis

Research by Kuduk, Dipardo, and Bock (2005) presented an efficient method for synthesizing fluoropyridines through fluorodenitration, a process that underscores the adaptability of nitropyridines to form variously substituted pyridine derivatives. This methodology extends the range of applications for nitropyridines in organic synthesis and the development of novel compounds Kuduk et al., 2005.

Novel Fluorophores and Optical Properties

Park et al. (2015) explored the synthesis of new classes of fluorophores, demonstrating the role of nitropyridines in the development of compounds with unique optical properties. Their work on indolizino[3,2-c]quinolines shows how modifications to nitropyridine derivatives can lead to materials suitable for fluorescent probes, highlighting the potential for applications in biomedical imaging and sensors Park et al., 2015.

Chemical Synthesis and Functionalization

Research also extends to the chemical synthesis and functionalization of pyridines. Culshaw et al. (2012) described an efficient method for substituting 3-fluoro-2-nitropyridine with various amines, showcasing the versatility of nitropyridines in creating a broad range of nitrogen-containing heterocycles. This method underscores the significance of nitropyridines in medicinal chemistry and drug development Culshaw et al., 2012.

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-methyl-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWPGRDXFQMCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-6-nitropyridine

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